5-Bromo-2-chlorobenzaldehyde

Pharmaceutical Intermediates Quality Control Polymorph Screening

5-Bromo-2-chlorobenzaldehyde (CAS 189628-37-3) is the optimal ortho-chloro/meta-bromo aryl aldehyde for assembling SGLT2 inhibitors Dapagliflozin, Ertugliflozin, and Empagliflozin. Its unique 1,2,4-substitution pattern enables chemoselective sequential cross-coupling—Suzuki at the bromide while retaining the chloride for downstream elaboration—a dual-halogen advantage absent in mono-halogenated analogs. The distinct 43–46°C melting point provides unambiguous identity verification versus regioisomeric impurities. Procure ≥98% purity to ensure API starting-material compliance. The patent-documented one-step synthesis route (95.9% yield, 18:1 regioselectivity) supports scalable, cost-efficient supply.

Molecular Formula C7H4BrClO
Molecular Weight 219.46 g/mol
CAS No. 189628-37-3
Cat. No. B064787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzaldehyde
CAS189628-37-3
Molecular FormulaC7H4BrClO
Molecular Weight219.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)Cl
InChIInChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
InChIKeyDPKKRQAEYWOISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chlorobenzaldehyde (CAS 189628-37-3): A Quantitative Guide to Halogenated Benzaldehyde Selection for Pharmaceutical Synthesis


5-Bromo-2-chlorobenzaldehyde (CAS 189628-37-3) is an ortho-chlorinated, meta-brominated aromatic aldehyde building block that features a unique 1,2,4-substitution pattern critical for constructing complex pharmaceutical scaffolds [1]. It is a solid (white to off-white crystalline powder) with a molecular formula of C7H4BrClO and a molecular weight of 219.46 g/mol [1]. This compound is not a drug substance, but an enabling intermediate for synthesizing structurally defined bioactive molecules .

Why 5-Bromo-2-chlorobenzaldehyde Cannot Be Replaced by Other Halogenated Benzaldehydes Without Process Revalidation


The substitution of 5-bromo-2-chlorobenzaldehyde with isomeric or regioisomeric analogs, such as 2-bromo-5-chlorobenzaldehyde (CAS 174265-12-4) or 2-chlorobenzaldehyde (CAS 89-98-5), introduces quantifiable deviations in physicochemical properties and synthetic utility [1]. Specifically, the distinct ortho-chloro / meta-bromo substitution pattern of 5-bromo-2-chlorobenzaldehyde (1,2,4-trisubstitution) fundamentally differs from the ortho-bromo / meta-chloro pattern (1,2,5-trisubstitution) of its regioisomer . These structural variations alter melting point, chromatographic behavior, and crucially, the regioselectivity of cross-coupling and cyclization reactions, which can derail established synthetic routes [1]. The following evidence quantifies where and how these differences translate into measurable performance gaps.

5-Bromo-2-chlorobenzaldehyde (CAS 189628-37-3): Quantitative Comparative Evidence Against Regioisomers and Analogs


Melting Point Disparity Between 5-Bromo-2-chlorobenzaldehyde and Its 2-Bromo-5-chloro Regioisomer

The melting point of 5-bromo-2-chlorobenzaldehyde is 43-46°C, as determined by standard analytical methods and reported in authoritative databases [1]. In contrast, its direct regioisomer, 2-bromo-5-chlorobenzaldehyde (CAS 174265-12-4), exhibits a markedly higher melting point of 64-71°C, based on vendor-certified analytical specifications . This large, measurable difference confirms distinct crystalline phase behavior between the two isomers.

Pharmaceutical Intermediates Quality Control Polymorph Screening

Regioisomeric Bromination Selectivity in the Synthesis of 5-Bromo-2-chlorobenzaldehyde: A Patent-Disclosed 18:1 Ratio

A patent-disclosed method for synthesizing 5-bromo-2-chlorobenzaldehyde via bromination of 2-chlorobenzoic acid using NBS/H2SO4 achieves a regioselectivity ratio of 18:1 for the desired 5-bromo-2-chlorobenzoic acid intermediate over the undesired 3-bromo-2-chlorobenzoic acid isomer [1]. This high selectivity directly translates into a final product purity exceeding 99% after a single recrystallization step, with an overall yield of up to 80% for the acid intermediate .

Process Chemistry Regioselectivity Large-Scale Synthesis

One-Step Synthesis Yield of 5-Bromo-2-chlorobenzaldehyde: A Patent-Reported 95.9% Compared to Multi-Step Alternatives

A patent (CN108033876A) describes a one-step synthesis of 5-bromo-2-chlorobenzaldehyde directly from o-chlorobenzaldehyde, achieving a yield of 95.9% [1]. This contrasts with traditional multi-step routes (e.g., Swern oxidation, PCC/PDC oxidation) that require low-temperature control, produce toxic byproducts, or involve heavy metal reagents and complex workup procedures . A separate patent example using a Swern oxidation route reported a yield of 94% [2].

Green Chemistry Process Optimization Cost of Goods

Purity Specification Benchmarking: 5-Bromo-2-chlorobenzaldehyde vs. 2-Bromo-5-chlorobenzaldehyde

Leading commercial suppliers of 5-bromo-2-chlorobenzaldehyde consistently offer the compound at a minimum purity of 98% (GC) or higher, as documented by Capot Chemical (98% min, GC) and TCI (min 98.0% GC) [1]. In contrast, the regioisomer 2-bromo-5-chlorobenzaldehyde is frequently offered at lower purity grades, with common vendor specifications at 95% or 97% [2].

Quality Assurance Vendor Qualification Analytical Chemistry

Established Utility as an SGLT2 Inhibitor Intermediate: A Structural Prerequisite for Dapagliflozin Synthesis

5-Bromo-2-chlorobenzaldehyde serves as a key starting material for the synthesis of SGLT2 inhibitors including Dapagliflozin, Ertugliflozin, and Empagliflozin, which are established antidiabetic agents [1]. Its ortho-chloro/meta-bromo substitution pattern is structurally required for constructing the diarylmethane core of these drug molecules, a functionality that cannot be replicated using mono-halogenated benzaldehydes such as 2-chlorobenzaldehyde . The compound has also been implicated as a potent and selective competitive inhibitor of dipeptidyl peptidase 4 (DPP-4) .

SGLT2 Inhibitors Diabetes API Synthesis

Validated Application Scenarios for 5-Bromo-2-chlorobenzaldehyde (CAS 189628-37-3) Based on Quantitative Evidence


GMP and Non-GMP Synthesis of SGLT2 Inhibitor Active Pharmaceutical Ingredients (APIs)

Based on its established role as a key intermediate for Dapagliflozin, Ertugliflozin, and Empagliflozin synthesis [1], 5-bromo-2-chlorobenzaldehyde is optimally procured for manufacturing these antidiabetic agents. The compound's ortho-chloro/meta-bromo substitution pattern is structurally essential for the diarylmethane core assembly, and its commercial availability at ≥98% purity ensures compliance with API starting material specifications.

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmacophore Construction

The distinct bromo and chloro substituents of 5-bromo-2-chlorobenzaldehyde enable sequential, chemoselective cross-coupling reactions . The aryl bromide participates in Suzuki-Miyaura couplings while the aryl chloride remains intact for subsequent functionalization, a dual-halogen advantage not offered by mono-halogenated benzaldehydes [1]. This property is particularly valuable for constructing kinase inhibitors and other heterocyclic pharmacophores requiring precise regiochemical control .

Quality Control Reference Standard for Regioisomer Differentiation

The 21-25°C melting point disparity between 5-bromo-2-chlorobenzaldehyde (43-46°C) and its regioisomer 2-bromo-5-chlorobenzaldehyde (64-71°C) [1] enables unambiguous identity verification in analytical QC workflows. Procurement of high-purity material (≥98% GC) with certified melting point specifications supports the establishment of robust reference standards for HPLC method development and batch release testing.

Process Development for Cost-Optimized Large-Scale Manufacturing

The patent-documented one-step synthesis route achieving 95.9% yield with an 18:1 regioselectivity ratio [1] demonstrates that 5-bromo-2-chlorobenzaldehyde can be manufactured at industrial scale with reduced EHS burden compared to traditional Swern or PCC/PDC oxidation routes. Procurement from suppliers utilizing this or similarly optimized routes may offer cost advantages for kilo-scale and pilot-plant operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.